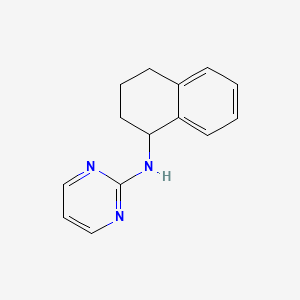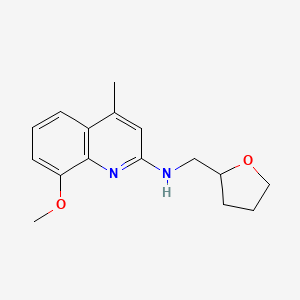
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine, also known as THN, is a chemical compound that has shown promise in scientific research applications. THN is a small molecule that is structurally similar to other compounds that have been shown to have important biological functions.
作用机制
The mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is not fully understood, but it is believed to involve the inhibition of several key enzymes that are involved in cancer cell growth and survival. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to inhibit the activity of the enzyme mTOR, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have anti-inflammatory activity. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to inhibit the growth of bacteria and fungi. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have a low toxicity profile in animal studies, suggesting that it may be a safe compound to use in humans.
实验室实验的优点和局限性
One advantage of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and potentially in humans. Another advantage of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is its ability to inhibit the growth of cancer cells and induce apoptosis. However, one limitation of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine. One area of research is to further investigate the mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine. Understanding how N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine inhibits the growth of cancer cells and induces apoptosis could lead to the development of new cancer treatments. Another area of research is to investigate the potential use of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in combination with other anti-cancer drugs. Finally, future research could investigate the potential use of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine in other disease areas, such as inflammation and infectious diseases.
合成方法
The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine is a multi-step process that involves several chemical reactions. The first step involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with an alkyl halide to form the corresponding alkylated oxime. The alkylated oxime is then reduced with sodium borohydride to form N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine.
科学研究应用
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to have biological activity in several scientific research applications. One area of research where N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been studied is in the field of cancer research. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and lung cancer cells. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyrimidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-7-12-11(5-1)6-3-8-13(12)17-14-15-9-4-10-16-14/h1-2,4-5,7,9-10,13H,3,6,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZUFAVGXCCLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-6-methyl-2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6012792.png)
![3-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6012799.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012806.png)
methanol](/img/structure/B6012807.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6012811.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6012827.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)

![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![2-[(dimethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6012865.png)
![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)
![1-{[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B6012881.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6012888.png)